molecular formula C13H23NO3 B2852760 Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate CAS No. 206989-47-1

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate

Cat. No. B2852760
M. Wt: 241.331
InChI Key: HABRZAPYTNWRRC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl ester group and a 2-oxopropyl (or acetonyl) group .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate has a molecular weight of 241.33 . Other physical and chemical properties such as boiling point, density, and pKa are not specified in the available resources.

Scientific Research Applications

Organic Synthesis Intermediates

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate: is a valuable intermediate in organic synthesis. It can be utilized in the preparation of various piperidine derivatives, which are crucial in synthesizing a wide range of bioactive molecules. For instance, piperidine structures are found in many pharmaceuticals due to their ability to interact with biological targets .

Catalyst Development

This compound can serve as a ligand precursor in catalyst development. Its piperidine moiety can coordinate to metal centers, potentially leading to new catalytic systems that could be used in asymmetric synthesis, a vital process for producing enantiomerically pure substances .

Material Science

In material science, Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate might be investigated for the development of novel polymers. Its structural features could allow for the creation of polymers with unique properties, such as enhanced durability or flexibility .

Medicinal Chemistry

The compound’s framework is structurally similar to intermediates used in the synthesis of biologically active compounds, such as crizotinib, an anticancer drug. Therefore, it could be explored for the design of new medicinal agents .

Antibacterial Research

There is potential for this compound to be used in antibacterial research. Piperidine derivatives have been screened for activity against various bacterial strains, indicating that modifications to the piperidine ring could lead to new antibacterial agents .

Agrochemical Development

In agrochemical research, Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate could be a starting point for the synthesis of novel pesticides or herbicides. The piperidine ring is a common motif in many agrochemicals due to its stability and bioactivity .

properties

IUPAC Name

tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(15)8-11-6-5-7-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABRZAPYTNWRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate

CAS RN

206989-47-1
Record name tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-2 (13.4 g, 55 mmol) in ether (500 mL) at 0° C. was treated dropwise with MeLi (87 mL, 121 mmol; 1.4 M/ether). After addition was complete, the cooling bath was removed and the reaction mixture was stirred overnight. The reaction mixture was then poured into an ice/water mixture and then extracted with ether. The ether extracts were washed with brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 30% EtOAc/hexanes) gave 2-3 as a colorless oil.
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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